molecular formula C8H8N2S B15296484 Pyridine, 2-ethyl-6-isothiocyanato- CAS No. 1103425-65-5

Pyridine, 2-ethyl-6-isothiocyanato-

Cat. No.: B15296484
CAS No.: 1103425-65-5
M. Wt: 164.23 g/mol
InChI Key: KCTSDEASOUHSGB-UHFFFAOYSA-N
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Description

2-Ethyl-6-isothiocyanatopyridine is an organic compound belonging to the class of isothiocyanates, which are known for their versatile chemical reactivity and biological activities. This compound features a pyridine ring substituted with an ethyl group at the 2-position and an isothiocyanate group at the 6-position. The unique structure of 2-ethyl-6-isothiocyanatopyridine makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-6-isothiocyanatopyridine typically involves the reaction of 2-ethyl-6-aminopyridine with carbon disulfide and a base, followed by desulfurization. One common method is the one-pot preparation involving aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt generated in situ by treating the amine with carbon disulfide in the presence of DABCO or sodium hydride .

Industrial Production Methods: Industrial production methods for 2-ethyl-6-isothiocyanatopyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-isothiocyanatopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Thioureas: Formed by reaction with amines.

    Carbamates: Formed by reaction with alcohols.

    Dithiocarbamates: Formed by reaction with thiols.

Scientific Research Applications

2-Ethyl-6-isothiocyanatopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-6-isothiocyanatopyridine primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA, leading to modifications that can alter their function. The compound’s effects are mediated through these covalent modifications, which can disrupt cellular processes and lead to biological activity .

Comparison with Similar Compounds

    2-Isothiocyanatopyridine: Lacks the ethyl group at the 2-position, resulting in different reactivity and biological activity.

    6-Isothiocyanato-2-methylpyridine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties and applications.

    2-Ethyl-4-isothiocyanatopyridine:

Uniqueness: 2-Ethyl-6-isothiocyanatopyridine is unique due to the specific positioning of the ethyl and isothiocyanate groups on the pyridine ring, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for targeted applications in synthesis and research .

Properties

CAS No.

1103425-65-5

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-ethyl-6-isothiocyanatopyridine

InChI

InChI=1S/C8H8N2S/c1-2-7-4-3-5-8(10-7)9-6-11/h3-5H,2H2,1H3

InChI Key

KCTSDEASOUHSGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC=C1)N=C=S

Origin of Product

United States

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